molecular formula C10H12O5 B7946404 3,4-Dimethoxyphenylglyoxal hydrate

3,4-Dimethoxyphenylglyoxal hydrate

Cat. No.: B7946404
M. Wt: 212.20 g/mol
InChI Key: IZCYUIQJYXIJOW-UHFFFAOYSA-N
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Description

3,4-Dimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C10H12O5. It is a derivative of phenylglyoxal, characterized by the presence of two methoxy groups attached to the benzene ring. This compound is often used in research settings due to its unique chemical properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethoxyphenylglyoxal hydrate typically involves the oxidation of 3,4-dimethoxybenzaldehyde. One common method is the use of oxidizing agents such as selenium dioxide (SeO2) in the presence of a solvent like dioxane. The reaction is carried out under reflux conditions, leading to the formation of the glyoxal derivative.

Industrial Production Methods

The process would be optimized for yield and purity, ensuring the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxyphenylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

3,4-Dimethoxyphenylglyoxal hydrate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein modification.

    Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, often involves this compound.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 3,4-Dimethoxyphenylglyoxal hydrate involves its reactivity with various biological molecules. The glyoxal group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This reactivity makes it a valuable tool in studying enzyme mechanisms and protein interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of methoxy groups, which influence its chemical reactivity and biological interactions. These groups can affect the compound’s solubility, stability, and ability to form specific interactions with biological molecules, making it distinct from other glyoxal derivatives .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-2,2-dihydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-14-7-4-3-6(5-8(7)15-2)9(11)10(12)13/h3-5,10,12-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZCYUIQJYXIJOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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